Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0)
Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0)
Executive Summary
4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) is a highly versatile ortho-nitroaniline derivative utilized extensively as a fundamental building block in organic synthesis, materials science, and pharmaceutical development[1]. Characterized by its distinct electronic and steric properties, this compound requires precise analytical and handling protocols to ensure high-fidelity downstream applications. This whitepaper provides an in-depth technical analysis of its structural properties, validated chromatographic separation methodologies, and its synthetic utility in drug discovery pipelines.
Structural Elucidation and Physicochemical Properties
The molecular architecture of 4,5-dimethyl-2-nitroaniline consists of an aniline core heavily influenced by the push-pull electronic effects of its substituents[2]. The electron-withdrawing nitro group (-NO₂), positioned ortho to the primary amine (-NH₂), significantly reduces the basicity of the amine through both inductive electron withdrawal and resonance delocalization. Conversely, the electron-donating methyl groups (-CH₃) at positions 4 and 5 provide mild inductive stabilization to the aromatic ring[2].
From a steric and crystallographic perspective, the proximity of the ortho-nitro and amine groups facilitates strong intramolecular hydrogen bonding. This interaction locks the functional groups into a relatively planar conformation, which directly dictates its solid-state crystal packing, resulting in a specific melting point range of 140.0–144.0 °C[2][3].
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and physical properties critical for laboratory integration, as reported by authoritative chemical suppliers[1][2][3][4][5].
| Parameter | Specification / Value |
| IUPAC Name | 4,5-Dimethyl-2-nitroaniline |
| CAS Registry Number | 6972-71-0 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| InChI Key | PINGKGKKUSYUAW-UHFFFAOYSA-N |
| SMILES | CC1=CC(N)=C(C=C1C)=O |
| LogP | 2.39 |
| Melting Point | 140.0 – 144.0 °C |
| Appearance | White to Yellow to Orange powder/crystal |
Analytical Workflows & Chromatographic Separation
Accurate quantification and impurity profiling of 4,5-dimethyl-2-nitroaniline are critical for its use in Active Pharmaceutical Ingredient (API) synthesis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for this analysis. According to1, the compound can be efficiently separated using a tailored mobile phase of acetonitrile, water, and an acidic modifier[1].
Protocol: Self-Validating RP-HPLC Analysis
Objective: To quantify purity and isolate structural impurities using a scalable RP-HPLC method suitable for both UV and MS detection.
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Step 1: Mobile Phase Preparation
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Action: Prepare a ternary solvent system comprising Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm), and an acidic modifier (0.1% Phosphoric acid for UV; 0.1% Formic acid for MS).
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Causality: The hydrophobic nature of the 4,5-dimethyl groups (LogP 2.39) necessitates an organic modifier (MeCN) for proper elution[1]. The acidic modifier is critical; it suppresses the ionization of residual silanols on the stationary phase, preventing severe peak tailing of the basic aniline moiety. Formic acid is substituted for MS applications because phosphoric acid is non-volatile and will contaminate the mass spectrometer's ion source[1].
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Step 2: Sample Preparation
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Action: Dissolve the analyte in a 50:50 MeCN:Water diluent to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
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Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect") and ensures column longevity by removing particulate matter.
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Step 3: Chromatographic Separation
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Action: Inject 5-10 µL onto a reverse-phase column (e.g., Newcrom R1 or standard C18, 3 µm particle size for UPLC)[1]. Set flow rate to 1.0 mL/min.
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Causality: Smaller particle sizes (3 µm) increase the number of theoretical plates, enabling high-resolution separation of closely related structural isomers (e.g., other xylidine derivatives) during impurity profiling[1].
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Step 4: Detection and Self-Validation Mechanism
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Action: Monitor absorbance at 254 nm (UV) or configure ESI+ for Mass Spectrometry.
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Self-Validation Criteria: The analytical run is only considered valid if the system suitability criteria are met: Tailing factor (
) must be and theoretical plates ( ) must be . -
Causality for Failure: If
, this indicates secondary interactions with the silica backbone. The operator must immediately halt the run and verify the pH of the mobile phase, as insufficient acidification fails to suppress silanol ionization.
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Figure 1: Reverse-Phase HPLC workflow for 4,5-Dimethyl-2-nitroaniline analysis.
Synthetic Utility in Drug Development
In medicinal chemistry, 4,5-dimethyl-2-nitroaniline serves as a highly privileged precursor. The most prominent synthetic pathway involves the reduction of the nitro group to yield 4,5-dimethylbenzene-1,2-diamine . This diamine is a core scaffold for the synthesis of substituted benzimidazoles and quinoxalines—pharmacophores frequently found in antiviral, antihistamine, and antineoplastic agents.
Causality in Synthetic Design: For the initial reduction step, catalytic hydrogenation (e.g., H₂ with Pd/C) is vastly preferred over dissolving metal reductions (like SnCl₂/HCl) for industrial scale-up. Catalytic hydrogenation offers higher atom economy, simplifies the downstream workup, and crucially avoids the generation of heavy metal waste, which is strictly regulated in API manufacturing environments.
Figure 2: Synthetic utility of 4,5-Dimethyl-2-nitroaniline in heterocycle drug discovery.
Safety, Handling, and Stability Protocols
Due to its structure, 4,5-dimethyl-2-nitroaniline exhibits significant toxicity and must be handled with rigorous safety protocols.
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Hazard Profile: It is classified under hazard statements H301, H311, and H331 , indicating it is toxic if swallowed, in contact with skin, or inhaled[6].
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Handling: All manipulations must be conducted within a certified chemical fume hood. Operators must wear appropriate PPE, including nitrile gloves, lab coats, and safety goggles, to prevent dermal and ocular exposure[3][6].
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Storage & Stability: To prevent oxidative degradation of the amine and photolytic cleavage of the nitro group, the compound must be stored in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen), at room temperature.
References
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BLD Pharm. "6972-71-0 | 4,5-Dimethyl-2-nitroaniline".
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SIELC Technologies. "4,5-Dimethyl-2-nitroaniline". 1
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Thermo Fisher Scientific. "4,5-Dimethyl-2-nitroaniline, 97%". 2
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Angene Chemical. "4,5-Dimethyl-2-nitroaniline(CAS# 6972-71-0)". 4
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Fisher Scientific. "CAS RN 6972-71-0". 5
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Tokyo Chemical Industry (TCI). "4,5-Dimethyl-2-nitroaniline | 6972-71-0". 3
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Apollo Scientific. "6972-71-0 Cas No. | 4,5-Dimethyl-2-nitroaniline". 6
Sources
- 1. 4,5-Dimethyl-2-nitroaniline | SIELC Technologies [sielc.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4,5-Dimethyl-2-nitroaniline | 6972-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. angenesci.com [angenesci.com]
- 5. CAS RN 6972-71-0 | Fisher Scientific [fishersci.com]
- 6. 6972-71-0 Cas No. | 4,5-Dimethyl-2-nitroaniline | Apollo [store.apolloscientific.co.uk]
